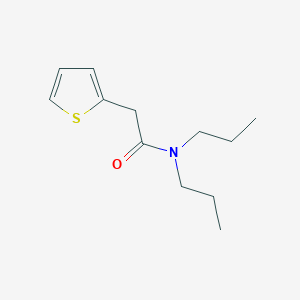
5-methyl-4-phenyl-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-dithiole-3-thiones, including compounds like 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione, has been documented in the literature. These compounds are synthesized through various chemical reactions that involve the strategic manipulation of sulfur and phenyl groups. The data concerning the synthesis, reactions, and physical properties of these compounds have been reviewed extensively, focusing on methodologies developed between 1980 and 1993. The synthesis approaches involve intricate reactions that ensure the incorporation of the methyl and phenyl groups at specific positions on the 1,2-dithiole-3-thione ring (Pedersen, 1995).
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of the crystal structures of isomeric compounds, including 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione, reveals intricate details about their molecular configuration. These compounds exhibit distinct crystalline forms, with specific space groups and molecular dimensions, which are essential for understanding their chemical behavior and interactions. The crystallographic elucidation provides stereochemical insight into various compounds containing 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione as a building unit, highlighting the importance of this moiety in structural chemistry (Wei, 1986).
Synthesis and Molecular Docking
The synthesis of novel compounds involving 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione derivatives has been explored, with applications in creating new pharmaceutical agents. Such synthetic approaches often utilize green chemistry principles, including ultrasound and molecular sieves, to enhance yield and reduce environmental impact. Moreover, molecular docking studies on these derivatives indicate potential antifungal activity, suggesting a role in developing new antifungal drugs (Nimbalkar et al., 2016).
Photochemical Reactions
Photochemical reactions involving 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione and related compounds have been investigated for their potential in organic synthesis. These studies demonstrate the versatility of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione in generating a variety of functionalized molecules under light-induced conditions, opening new avenues for chemical transformations (Okazaki et al., 1972).
Antimicrobial and Anti-inflammatory Activities
Research into the biological activities of derivatives of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione has shown promising antimicrobial and anti-inflammatory properties. These findings suggest potential applications in medical research and drug development, particularly in addressing infectious diseases and inflammatory conditions (Al-Abdullah et al., 2014).
Electrochemical Studies
Electrochemical studies on a series of 5-phenyl-1,2-dithiole-3-thiones have provided insights into the substituent effects on their reduction potentials. Such research is crucial for understanding the electronic properties of these compounds, which could influence their reactivity and potential applications in electrochemical devices or as redox-active materials (Abasq et al., 2002).
Mécanisme D'action
Orientations Futures
The future research directions for 3H-1,2-dithiole-3-thiones, including 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione, could involve exploring their potential as therapeutic agents given their ability to release hydrogen sulfide . Further studies could also focus on developing novel synthesis methods and investigating their reactivity .
Propriétés
IUPAC Name |
5-methyl-4-phenyldithiole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATSIWHAJPBMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)SS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876228 |
Source


|
| Record name | 4-Phenyl-5-methyl-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18648-91-4 |
Source


|
| Record name | 4-Phenyl-5-methyl-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)
![2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5595457.png)

![4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5595466.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile](/img/structure/B5595467.png)
![2-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595475.png)
![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)

![3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5595529.png)

![2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)
